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Abstract
Itraconazole, a triazole antifungal agent, has garnered significant attention for its potent off-

target anticancer activities. Beyond its established role in inhibiting fungal lanosterol 14α-

demethylase, itraconazole exhibits a remarkable capacity to modulate critical cellular

processes implicated in cancer progression, including signaling pathways, angiogenesis, and

cell survival. This in-depth technical guide provides a comprehensive overview of the in vitro

investigation of itraconazole's off-target effects. It summarizes key quantitative data, details

experimental protocols for essential assays, and visualizes the complex signaling networks

affected by this repurposed drug. This document is intended to serve as a valuable resource for

researchers and drug development professionals exploring the therapeutic potential of

itraconazole in oncology.

Introduction
The repurposing of existing drugs for new therapeutic indications offers a promising and

accelerated route for cancer therapy development. Itraconazole, a widely used antifungal

medication, has emerged as a compelling candidate for drug repurposing due to its well-

documented off-target effects against various cancer types.[1][2] In vitro studies have been

instrumental in elucidating the multifaceted mechanisms by which itraconazole exerts its

anticancer effects. These mechanisms include the inhibition of crucial signaling pathways such

as Hedgehog (Hh), Wnt/β-catenin, and phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian
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target of rapamycin (mTOR), as well as the suppression of angiogenesis and the induction of

apoptosis and autophagy.[3][4][5] This guide provides a detailed examination of these in vitro

off-target effects, offering both a summary of quantitative findings and a practical guide to the

experimental methodologies employed in their investigation.

Off-Target Effects of Itraconazole: Quantitative Data
Summary
The in vitro potency of itraconazole against various cancer-related processes has been

quantified in numerous studies. The following tables summarize the key inhibitory

concentrations (IC50) and other quantitative measures of itraconazole's off-target effects

across different cell lines and experimental conditions.

Table 1: Inhibition of Cellular Proliferation and Viability

Cell Line
Cancer
Type

Assay IC50
Treatment
Duration

Citation(s)

SGC-7901
Gastric

Cancer
CCK-8 24.83 µM 72 h [6]

A375 Melanoma CCK-8 15.71 µM 48 h [3]

SK-MEL-28 Melanoma CCK-8 0.62 µM 48 h [3]

HUVEC
Endothelial

Cells

Proliferation

Assay
~200 nM Not Specified [7]

HUVEC
Endothelial

Cells

Proliferation

Assay

588 nM

(VEGF-

stimulated)

Not Specified [8]

HUVEC
Endothelial

Cells

Proliferation

Assay

689 nM

(bFGF-

stimulated)

Not Specified [8]

Table 2: Inhibition of Signaling Pathways
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Pathway Cell Line Assay IC50 / Effect Citation(s)

Hedgehog Shh-Light2
Luciferase

Reporter
~900 nM [9]

Hedgehog Ptch-/- MEFs β-galactosidase ~900 nM [9]

Wnt/β-catenin
A375, SK-MEL-

28
Western Blot

Dose-dependent

↓ in Wnt3A, β-

catenin

[3]

mTOR HUVEC Western Blot
Inhibition at ~200

nM
[7]

mTOR
A375, SK-MEL-

28
Western Blot

Dose-dependent

↓ in p-p70S6K, p-

4E-BP1

[3]

Table 3: Induction of Apoptosis

Cell Line
Cancer
Type

Assay
Observati
on

Itraconaz
ole Conc.

Treatmen
t Duration

Citation(s
)

SGC-7901
Gastric

Cancer

Annexin

V/PI

Increased

early

apoptosis

15 µM 72 h [6]

A375,

A2058
Melanoma

Flow

Cytometry

Dose-

dependent

increase in

apoptotic

cells

Not

Specified
48 h [10]

MKN45
Gastric

Cancer

Apoptosis

Assay

8.56-fold

increase in

apoptosis

10 µM 72 h [11]

AGS
Gastric

Cancer

Apoptosis

Assay

15.5-fold

increase in

apoptosis

10 µM 72 h [11]
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Key Signaling Pathways Modulated by Itraconazole
Itraconazole's anticancer activity is attributed to its ability to interfere with multiple signaling

cascades that are often dysregulated in cancer.

Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its

aberrant reactivation in adults is linked to the development and progression of various cancers.

[5] Itraconazole has been identified as a potent antagonist of the Hh pathway.[5][9] It is

believed to act on the essential pathway component Smoothened (Smo), preventing its ciliary

accumulation and subsequent downstream signaling.[9] This inhibition leads to the suppression

of Gli transcription factors, which regulate the expression of genes involved in cell proliferation

and survival.[5][10]
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Itraconazole inhibits the Hedgehog signaling pathway by targeting Smoothened (SMO).
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Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway plays a critical role in cell fate determination, proliferation,

and migration. Its dysregulation is a hallmark of many cancers. In vitro studies have shown that

itraconazole can suppress this pathway by downregulating key components like Wnt3A and β-

catenin, while upregulating the negative regulator Axin-1.[3][4] This leads to a reduction in the

nuclear translocation of β-catenin and subsequent downregulation of its target genes, which

are involved in cell proliferation and survival.[12]
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Itraconazole suppresses Wnt/β-catenin signaling, affecting key pathway components.
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PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. It

is one of the most frequently activated signaling pathways in human cancer. Itraconazole has

been shown to inhibit mTOR signaling, particularly in endothelial cells, which contributes to its

anti-angiogenic effects.[7] This inhibition is mediated, at least in part, through the targeting of

the voltage-dependent anion channel 1 (VDAC1), leading to the activation of AMP-activated

protein kinase (AMPK), an upstream inhibitor of mTOR.[7] In cancer cells, itraconazole

treatment leads to decreased phosphorylation of key mTORC1 downstream effectors like

p70S6 kinase (p70S6K) and 4E-binding protein 1 (4E-BP1).[3]
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Itraconazole inhibits the PI3K/Akt/mTOR pathway, a key regulator of cell growth.
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Anti-Angiogenic Effects
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and

metastasis. Itraconazole exhibits potent anti-angiogenic properties by directly targeting

endothelial cells.[1][8] It inhibits endothelial cell proliferation, migration, and tube formation in

response to various angiogenic stimuli, including vascular endothelial growth factor (VEGF)

and basic fibroblast growth factor (bFGF).[8] The anti-angiogenic mechanism of itraconazole

involves the inhibition of mTOR signaling and the disruption of VEGFR2 glycosylation and

trafficking.[7][13]

Other Off-Target Effects
Disruption of Cholesterol Trafficking
Itraconazole has been shown to interfere with intracellular cholesterol trafficking, leading to the

accumulation of cholesterol in late endosomes and lysosomes.[14][15] This disruption of

cholesterol homeostasis is thought to be an upstream event that contributes to the inhibition of

both mTOR and VEGFR2 signaling.[13]

Induction of Autophagy
Autophagy is a cellular degradation process that can either promote cell survival or cell death

depending on the context. In several cancer cell lines, itraconazole has been shown to induce

autophagic cell death.[10] This is often linked to the inhibition of the Hedgehog or

PI3K/Akt/mTOR pathways.[10] The induction of autophagy is characterized by the conversion

of LC3-I to LC3-II and the formation of autophagosomes.[10]

Experimental Protocols
This section provides detailed methodologies for key in vitro experiments used to investigate

the off-target effects of itraconazole.

Cell Viability and Proliferation Assays

Start Seed Cells in
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A generalized workflow for cell-based in vitro assays.

6.1.1. MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-

dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

96-well plates

Cancer cell lines of interest

Complete culture medium

Itraconazole stock solution (dissolved in DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Microplate reader

Protocol:

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete

medium and incubate overnight.

Prepare serial dilutions of itraconazole in complete medium.

Remove the medium from the wells and add 100 µL of the itraconazole dilutions. Include a

vehicle control (DMSO) and a no-treatment control.

Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
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Remove the medium and add 100 µL of solubilization solution to each well to dissolve the

formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability relative to the control and determine the IC50

value.

6.1.2. Colony Formation Assay

This assay assesses the ability of single cells to undergo unlimited division and form colonies.

Materials:

6-well plates

Cancer cell lines of interest

Complete culture medium

Itraconazole stock solution

Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Protocol:

Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to

adhere overnight.

Treat the cells with various concentrations of itraconazole.

Incubate the plates for 10-14 days, replacing the medium with fresh medium containing

itraconazole every 2-3 days.

When colonies are visible, wash the wells with PBS, fix the colonies with methanol for 15

minutes, and stain with crystal violet solution for 20 minutes.

Wash the wells with water and allow them to air dry.
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Count the number of colonies (typically >50 cells) in each well.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic,

and necrotic cells.

Materials:

6-well plates

Cancer cell lines of interest

Complete culture medium

Itraconazole stock solution

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide

(PI), and binding buffer)

Flow cytometer

Protocol:

Seed cells in 6-well plates and treat with itraconazole for the desired time.

Harvest both adherent and floating cells and wash them with cold PBS.

Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

Incubate the cells for 15 minutes at room temperature in the dark.

Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry

within 1 hour.

Western Blot Analysis
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Western blotting is used to detect and quantify the expression levels of specific proteins

involved in the signaling pathways affected by itraconazole.

Materials:

Cell culture dishes

Cancer cell lines of interest

Complete culture medium

Itraconazole stock solution

RIPA lysis buffer with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels

PVDF or nitrocellulose membranes

Primary antibodies against target proteins (e.g., Gli1, β-catenin, p-p70S6K, LC3) and a

loading control (e.g., β-actin or GAPDH)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Imaging system

Protocol:

Seed cells and treat with itraconazole.

Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

Denature equal amounts of protein by boiling in Laemmli buffer.

Separate the proteins by SDS-PAGE and transfer them to a membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

Incubate the membrane with the primary antibody overnight at 4°C.

Wash the membrane with TBST and incubate with the HRP-conjugated secondary

antibody for 1 hour at room temperature.

Wash the membrane again and detect the protein bands using a chemiluminescent

substrate and an imaging system.

Quantify the band intensities using densitometry software and normalize to the loading

control.

Autophagy Flux Assay (LC3 Turnover)
This assay measures the degradation of LC3-II in the presence and absence of lysosomal

inhibitors to assess autophagic flux.

Materials:

Cell culture dishes

Cancer cell lines of interest

Complete culture medium

Itraconazole stock solution

Lysosomal inhibitors (e.g., bafilomycin A1 or chloroquine)

Western blot reagents (as described above)

Protocol:

Seed cells and treat with itraconazole.

In a parallel set of wells, co-treat the cells with itraconazole and a lysosomal inhibitor for

the last 2-4 hours of the treatment period.
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Lyse the cells and perform Western blot analysis for LC3.

Compare the levels of LC3-II in cells treated with itraconazole alone to those co-treated

with the lysosomal inhibitor. An accumulation of LC3-II in the presence of the inhibitor

indicates an increase in autophagic flux.

Conclusion
The in vitro evidence strongly supports the potential of itraconazole as a repurposed anticancer

agent with a unique polypharmacological profile. Its ability to concurrently inhibit multiple, often

interconnected, oncogenic signaling pathways, suppress angiogenesis, and induce

programmed cell death provides a strong rationale for its continued investigation in oncology.

The experimental protocols detailed in this guide offer a robust framework for researchers to

further explore and validate the off-target effects of itraconazole and other repurposed drugs. A

thorough understanding of these in vitro mechanisms is paramount for the rational design of

future preclinical and clinical studies aimed at harnessing the full therapeutic potential of

itraconazole in the fight against cancer.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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